molecular formula C12H16N2O B255661 (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone

(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B255661
M. Wt: 204.27 g/mol
InChI Key: QVOVJBNDKXRTSM-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained significant attention in the scientific research community. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Scientific Research Applications

(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has shown potential applications in various fields of scientific research. In medicinal chemistry, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has been found to act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic potential in the treatment of Alzheimer's disease.
In biochemistry, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has been used as a tool to study the structure and function of various proteins. The compound has been found to bind to specific sites on proteins, which can provide valuable insights into their function and potential therapeutic targets.
In neuroscience, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has been found to have potential applications in the study of addiction and drug abuse. The compound has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and glutamate, which are involved in the reward pathway and addiction.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is complex and involves multiple pathways. The compound has been found to interact with various receptors and enzymes in the brain, including the nicotinic acetylcholine receptor, the N-methyl-D-aspartate (NMDA) receptor, and the monoamine oxidase enzyme. These interactions can lead to changes in neurotransmitter levels and activity, which may be responsible for the observed effects of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone are dependent on its specific interactions with various receptors and enzymes in the brain. The compound has been found to increase acetylcholine levels, which may improve cognitive function. It has also been shown to modulate dopamine and glutamate activity, which may have potential applications in the treatment of addiction and drug abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is its potent inhibitory effects on various enzymes and receptors. This makes it a valuable tool for studying the structure and function of these proteins. However, the compound's complex mechanism of action and potential off-target effects may also pose limitations in certain experiments. Careful consideration of the specific research question and experimental design is necessary when using (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone in scientific research.

Future Directions

There are several future directions for the study of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone. One potential area of research is the development of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone-based therapies for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the use of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone as a tool to study the structure and function of various proteins involved in disease pathways. Additionally, further research is needed to fully understand the compound's mechanism of action and potential off-target effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is a chemical compound with significant potential applications in various fields of scientific research. Its potent inhibitory effects on various enzymes and receptors make it a valuable tool for studying the structure and function of these proteins. However, careful consideration of the specific research question and experimental design is necessary when using (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone in scientific research. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone involves a reaction between 4-methylpiperidine and 3-pyridinecarboxaldehyde in the presence of an acid catalyst. The resulting product is then purified using various techniques, including recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.

properties

Product Name

(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H16N2O/c1-10-4-7-14(8-5-10)12(15)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3

InChI Key

QVOVJBNDKXRTSM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CN=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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